(R)-N-Methyl-3,3,3-Trifluoro-1-phenyl-2-propylamine is a synthetic organic compound classified as a phenylpropylamine. It is characterized by the presence of trifluoromethyl and methyl groups attached to a propylamine backbone. The compound has garnered attention in medicinal chemistry due to its potential pharmacological applications. Its Chemical Abstracts Service (CAS) number is 1389320-37-9, and it is recognized for its unique molecular structure and properties.
(R)-N-Methyl-3,3,3-Trifluoro-1-phenyl-2-propylamine falls under the category of organic compounds, specifically within the phenylpropylamines class. This classification highlights its structure, which consists of a phenyl group attached to a propylamine chain, modified by trifluoromethyl and methyl substituents .
The synthesis of (R)-N-Methyl-3,3,3-Trifluoro-1-phenyl-2-propylamine typically involves several key steps:
Technical details regarding specific reaction conditions, reagents, and yields are often documented in patent literature and chemical synthesis databases .
The molecular formula of (R)-N-Methyl-3,3,3-Trifluoro-1-phenyl-2-propylamine is , with a molecular weight of approximately 203.21 g/mol . The structural representation includes:
The compound's structural data can be represented in various formats such as SMILES and InChI:
CC(C)C(C1=CC=CC=C1)N(C)C(F)(F)F
InChI=1S/C10H12F3N/c1-7(2)6-8-3-5-9(4-8)10(11,12)13/h3-5,7H,6,10H2,1-2H3
(R)-N-Methyl-3,3,3-Trifluoro-1-phenyl-2-propylamine can participate in various chemical reactions typical for amines and aromatic compounds:
Technical details regarding these reactions are critical for understanding its reactivity and potential applications in drug development .
Potential mechanisms include:
The physical properties of (R)-N-Methyl-3,3,3-Trifluoro-1-phenyl-2-propylamine include:
Key chemical properties include:
Relevant data may vary based on purity and specific synthesis methods employed .
(R)-N-Methyl-3,3,3-Trifluoro-1-phenyl-2-propylamine has potential applications in various scientific fields:
CAS No.: 4682-03-5
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: 14680-51-4
CAS No.: 54061-45-9